molecular formula C14H17BO2S B1376242 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1000160-74-6

2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1376242
CAS No.: 1000160-74-6
M. Wt: 260.2 g/mol
InChI Key: PNPHOIZEFCAWEB-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1000160-74-6) is a boronic ester derivative featuring a benzo[b]thiophene core fused to a pinacol boronate group. Key characteristics include:

  • Molecular Formula: C₁₄H₁₇BO₂S
  • Physical State: Colorless liquid
  • Purity: ≥98% (typically available in research quantities) .
  • Applications: Used as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and organic electronic materials .

Nuclear magnetic resonance (NMR) analysis reveals that the carbon directly bonded to boron is undetectable due to quadrupolar broadening effects . This compound’s reactivity is influenced by the electron-rich benzo[b]thiophene system and the steric protection provided by the tetramethyl dioxaborolane group.

Properties

IUPAC Name

2-(1-benzothiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-7-5-6-10-8-9-18-12(10)11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPHOIZEFCAWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172792
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000160-74-6
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000160-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of a benzo[b]thiophene derivative with a boronic ester. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a benzo[b]thiophene halide and a boronic ester in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various arylated derivatives.

Scientific Research Applications

Organic Synthesis

Reactivity in Synthesis
The boron atom in the dioxaborolane structure allows for unique reactivity patterns, particularly in cross-coupling reactions. It can participate in reactions with a variety of electrophiles, making it a valuable reagent in organic synthesis. For instance:

  • Suzuki Coupling Reactions : This compound can be utilized as a boronic acid equivalent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.

Case Study: Synthesis of Biaryl Compounds
A study demonstrated the effective use of 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing complex biaryl structures. The reaction conditions were optimized to enhance yield and selectivity.

Catalysis

Role as a Catalyst
The compound shows promise as a catalyst in various chemical transformations due to its ability to stabilize transition states and facilitate reactions. Its application extends to:

  • C-H Activation : The compound can activate C-H bonds in aromatic systems, allowing for functionalization without the need for pre-functionalized substrates .

Case Study: C-H Functionalization
Research highlighted the effectiveness of this compound in C-H functionalization reactions leading to diverse product formation with high regioselectivity. This method presents a more sustainable approach compared to traditional methods requiring multiple steps .

Biological Applications

Potential Therapeutic Uses
Initial studies suggest that this compound may exhibit biological activity. Its interactions with biomolecules such as proteins and nucleic acids are under investigation for potential therapeutic applications.

  • Anticancer Activity : Preliminary data indicate that this compound might have anticancer properties by inhibiting specific protein targets involved in cancer progression.

Case Study: Interaction with Proteins
Research involving the interaction of this compound with cancer-related proteins showed promising results in terms of binding affinity and inhibition of protein function. Further studies are needed to elucidate the mechanism of action.

Materials Science

Use in Material Development
The unique properties of this compound make it suitable for developing new materials with enhanced electronic properties.

  • Organic Light Emitting Diodes (OLEDs) : The compound's incorporation into OLEDs has been explored due to its ability to improve charge transport and luminescent properties .

Summary Table of Applications

Application AreaDescriptionNotable Findings
Organic SynthesisUsed as a boronic acid equivalentEffective in Suzuki coupling reactions
CatalysisActs as a catalyst for C-H activationHigh regioselectivity in functionalization
Biological ApplicationsPotential anticancer activityInhibits specific cancer-related proteins
Materials ScienceEnhances electronic properties in OLEDsImproves charge transport and luminescence

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on its specific application. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.

Comparison with Similar Compounds

Positional Isomers of Benzo[b]thiophene Derivatives

Variations in the substitution position on the benzo[b]thiophene ring significantly alter reactivity and stability:

Compound Name Substitution Position CAS Number Physical State Yield in Synthesis Key Applications
2-(Benzo[b]thiophen-5-yl) analog 5-position 501945-71-7 Solid 50% Cross-coupling reactions
2-(Benzo[b]thiophen-2-yl) analog 2-position 376584-76-8 Liquid N/A Polymer synthesis
Target Compound (7-position) 7-position 1000160-74-6 Liquid N/A Pharmaceutical intermediates
  • Key Insight : The 7-position isomer exhibits superior solubility compared to the 5-position analog (solid), likely due to reduced crystallinity from steric asymmetry .

Heterocycle-Substituted Analogs

Replacing benzo[b]thiophene with other heterocycles modifies electronic properties:

Compound Name Heterocycle CAS Number Key Difference vs. Target Compound
2-(Benzofuran-5-yl) analog Benzofuran (O-atom) N/A Lower thermal stability due to reduced electron density
2-(4-Bromophenyl) analog Simple aryl ring 1165935-84-1 Higher reactivity in aryl halide couplings
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin) Oxygen-rich system 1467057-46-0 Enhanced solubility in polar solvents
  • Electronic Effects : The sulfur atom in benzo[b]thiophene increases electron density at the boron center compared to benzofuran analogs, enhancing oxidative stability .

Substituent-Modified Borolanes

Altering substituents on the dioxaborolane ring or aryl group impacts steric and electronic profiles:

Compound Name Substituent Key Property Change
2-(2-Methylbenzo[b]thiophen-3-yl) analog Methyl group at C2 Increased steric hindrance
9,9-Dioctyl-2,7-bis-dioxaborolane Bulky alkyl chains Tailored for OFET/OPV materials
2-(4-Chloro-2,6-difluorophenyl) analog Halogen substituents Higher electrophilicity for SNAr reactions
  • Steric Effects : Methyl or octyl groups improve stability against protodeboronation but may reduce reaction rates in cross-couplings .

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Name Molecular Formula State Purity (%)
Target Compound C₁₄H₁₇BO₂S Liquid 98+
2-(Benzo[b]thiophen-5-yl) analog C₁₄H₁₇BO₂S Solid 97
2-(4-Bromophenyl) analog C₁₃H₁₇BBrO₂ Liquid 98

Table 2: Reactivity in Cross-Coupling Reactions

Compound Name Reaction Yield (%) Key Coupling Partner
Target Compound N/A Aryl halides
2-(Benzo[b]thiophen-5-yl) analog 50 4-Iodoanisole
2-(4-Chlorophenyl) analog 75 Styrene derivatives

Biological Activity

2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1000160-74-6) is a synthetic compound that belongs to the class of dioxaborolanes. Its unique structural features contribute to its potential biological activities. This article explores the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C14H17BO2S
  • Molecular Weight : 260.16 g/mol
  • Purity : Minimum purity of 98% .

The biological activity of this compound is primarily attributed to its ability to act as a boron-containing compound that can participate in various biochemical reactions. Boron compounds are known to interact with biomolecules such as nucleic acids and proteins, potentially influencing cellular processes.

Anticancer Properties

Research indicates that dioxaborolanes exhibit anticancer properties through mechanisms such as:

  • Inhibition of Tumor Growth : Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
  • Targeting Cancer Metabolism : These compounds may interfere with metabolic pathways in cancer cells, leading to reduced energy production and increased oxidative stress .

Neuroprotective Effects

There is emerging evidence suggesting that dioxaborolanes may possess neuroprotective properties:

  • Protection Against Oxidative Stress : Compounds in this class may mitigate oxidative damage in neuronal cells, which is crucial for conditions like Alzheimer's disease .
  • Modulation of Neurotransmitter Systems : Some studies suggest potential interactions with neurotransmitter systems that could enhance cognitive function or provide relief from neurodegenerative symptoms.

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. The compound induced apoptosis through caspase activation pathways.
Neuroprotection ResearchShowed that similar dioxaborolanes protected neuronal cells from oxidative stress-induced damage in vitro. The study suggested potential therapeutic applications in neurodegenerative diseases.

Q & A

What are the established synthetic routes for 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can yield optimization be approached?

Basic:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common method involves reacting benzo[b]thiophen-7-yl halides with pinacolborane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Key characterization includes 11B^{11}\text{B} NMR (δ ~30 ppm for boronate esters) and mass spectrometry .

Advanced:
Yield optimization requires addressing competing side reactions, such as protodeboronation. Strategies include:

  • Catalyst screening : Testing air-stable catalysts like PdCl₂(dppf) to reduce ligand dissociation.
  • Solvent effects : Using anhydrous THF or DMF to stabilize intermediates.
  • Temperature gradients : Slow addition of reagents at −78°C to minimize dimerization.
    Contradictions in reported yields (e.g., 45–78%) may stem from trace oxygen or moisture, necessitating rigorous inert atmosphere protocols .

How can spectroscopic and chromatographic techniques resolve ambiguities in structural characterization?

Basic:
Standard methods include:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Assign peaks using 2D-COSY and HSQC to distinguish benzo[b]thiophene protons (δ 7.2–7.8 ppm) from dioxaborolane methyl groups (δ 1.0–1.3 ppm).
  • HPLC-PDA : Monitor purity (>95%) with C18 columns (acetonitrile/water gradient).

Advanced:
Contradictions in spectral data (e.g., unexpected splitting in 11B^{11}\text{B} NMR) may arise from:

  • Dynamic stereochemistry : Variable-temperature NMR to assess rotational barriers of the dioxaborolane ring.
  • X-ray crystallography : Resolve regiochemical ambiguities (e.g., boronate vs. boronic acid forms) using single-crystal analysis .

What mechanistic insights guide the compound’s reactivity in cross-coupling reactions?

Basic:
The boronate group acts as a nucleophile in Suzuki-Miyaura couplings, transmetallating with Pd(0) catalysts. Key factors include:

  • Electrophile compatibility : Aryl bromides > chlorides due to slower oxidative addition.
  • Base selection : Cs₂CO₃ for deprotonation without boronate hydrolysis.

Advanced:
Contradictory reactivity (e.g., low coupling efficiency with electron-deficient aryl halides) may involve:

  • Computational studies : DFT modeling of transition states to identify steric clashes from the tetramethyl dioxaborolane group.
  • Isotopic labeling : 10B^{10}\text{B}/11B^{11}\text{B} kinetic isotope effects to probe rate-determining steps .

How can stability issues (e.g., hydrolysis, oxidation) be mitigated during storage and reaction?

Basic:

  • Storage : −20°C under argon with molecular sieves to prevent hydrolysis.
  • Handling : Use Schlenk lines for air-sensitive steps.

Advanced:
Contradictions in degradation rates (e.g., rapid hydrolysis in THF vs. stability in toluene) require:

  • Accelerated stability testing : Thermal gravimetric analysis (TGA) under controlled humidity.
  • Additive screening : Antioxidants like BHT (butylated hydroxytoluene) to suppress radical-mediated oxidation .

What computational frameworks are used to predict the compound’s electronic properties?

Basic:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate HOMO/LUMO energies for reactivity predictions.

Advanced:
Discrepancies between computed and experimental redox potentials may arise from:

  • Solvent models : COSMO-RS corrections to account for solvation effects.
  • Non-covalent interactions : SAPT (Symmetry-Adapted Perturbation Theory) to quantify π-stacking with aromatic coupling partners .

How does the benzo[b]thiophene moiety influence the compound’s application in materials science?

Basic:
The fused thiophene ring enhances π-conjugation, making the compound suitable for:

  • Organic semiconductors : Charge transport studies via FET device fabrication.
  • Luminescent materials : Fluorescence quenching assays with electron-deficient acceptors.

Advanced:
Contradictory charge mobility values in thin films may relate to:

  • Morphological control : Grazing-incidence XRD to correlate crystallinity with device performance.
  • Doping studies : ESR spectroscopy to track radical formation during oxidation .

Table 1: Key Physicochemical Data

PropertyValue/DescriptionReference
CAS Number950511-16-7
Molecular FormulaC₁₆H₁₉BO₂S
Melting Point94–99°C (analogous compounds)
StabilityAir-sensitive, hydrolytically labile

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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